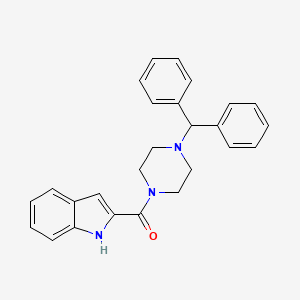

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone, commonly referred to as BIPM, is an indole-based heterocyclic compound that has recently been the focus of much scientific research. BIPM is a powerful inhibitor of the enzyme acetylcholinesterase and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Inhibitor of Human Carbonic Anhydrase (hCA)

This compound is an effective inhibitor of human carbonic anhydrase (hCA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . The compound is designed using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . It has been found to be stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Role in Drug Design and Synthesis

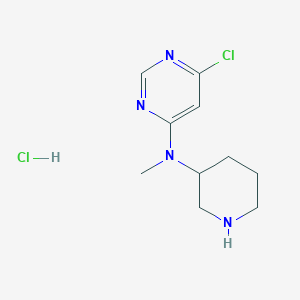

Piperidine-containing compounds, such as this one, are important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Potential Antiviral Activity

Indole derivatives, which include this compound, have shown various biological activities, including antiviral activity . While specific antiviral activity for this compound is not mentioned, it’s possible that it could have similar properties due to its indole structure .

Potential Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . Again, while specific anti-inflammatory activity for this compound is not mentioned, it’s possible that it could have similar properties due to its indole structure .

Wirkmechanismus

Target of Action

The primary target of the compound (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone, also known as 4-(DIPHENYLMETHYL)PIPERAZINYL INDOL-2-YL KETONE, is human carbonic anhydrase (hCA)^ . hCA is a zinc-containing enzyme that catalyzes a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions^ .

Mode of Action

The compound (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone interacts with its target, hCA, by inhibiting its activity. The compound is designed using the tail approach with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail^ . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II^ .

Biochemical Pathways

The inhibition of hCA by (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone affects the hydration of carbon dioxide to bicarbonate and proton ions, a fundamental biochemical pathway in the body. This pathway is involved in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs^ .

Result of Action

The result of the action of (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone is the inhibition of hCA activity. This inhibition can affect various physiological functions regulated by hCA, potentially leading to changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion^ .

Eigenschaften

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c30-26(24-19-22-13-7-8-14-23(22)27-24)29-17-15-28(16-18-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,27H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXXNJXGKIIVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2570302.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570310.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2570312.png)

![N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570315.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2570316.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2570320.png)